Dimethanesulfonamide

Overview

Description

Dimethanesulfonamide (CAS: 5350-57-2; 6032-29-7) is a sulfonamide derivative characterized by two methanesulfonyl groups attached to a central amine backbone. It is structurally defined by the formula C₂H₈N₂O₄S₂, with a molecular weight of 228.23 g/mol. This compound is notable for its role in coordination chemistry, where it acts as a ligand for transition metals like cobalt (Co) and alkali metals (Li, Na, K) due to its nitrogen donor sites . Its derivatives, such as N,N’-(1,2-phenylene)this compound (H₂-o-PDSA), have been employed in model complexes to study ion storage mechanisms in energy applications .

Mechanism of Action

Target of Action

Dimethanesulfonamide, also known as N-(methylsulfonyl)methanesulfonamide, is a small molecule that primarily targets the Glutamate receptor 2 in humans . The Glutamate receptor 2 plays a crucial role in the central nervous system, mediating excitatory synaptic transmission .

Mode of Action

It is believed to interact with its target, the glutamate receptor 2, leading to changes in the receptor’s activity . This interaction could potentially alter the receptor’s function, affecting the transmission of signals in the nervous system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness . .

Biological Activity

Dimethanesulfonamide (DMSA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the synthesis, biological evaluation, and therapeutic potential of DMSA, supported by research findings and case studies.

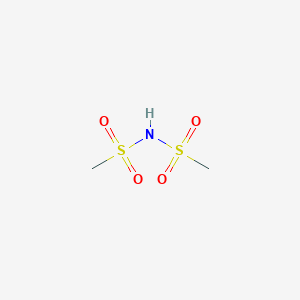

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known for its ability to form hydrogen bonds and participate in various biochemical interactions. The basic structure can be represented as follows:

This structure contributes to its solubility in polar solvents and its reactivity with various biological targets.

1. Antitumor Activity

Recent studies have highlighted the antitumor properties of DMSA and its analogues. For instance, a methanesulfonamide analogue of cryptopleurine was synthesized, which exhibited significant antitumor activity. This compound demonstrated improved bioavailability and induced G0/G1 cell cycle arrest in Caki-1 renal cancer cells through the activation of nicotinamide N-methyltransferase-dependent JNK signaling pathways .

Table 1: Antitumor Activity of this compound Analogues

| Compound | Activity Type | Mechanism of Action | Reference |

|---|---|---|---|

| Cryptopleurine analogue | Antitumor | Induction of G0/G1 arrest via JNK activation | |

| NS-398 | COX-2 inhibition | Inhibition of eicosanoid synthesis |

2. Cholesterol Biosynthesis Inhibition

DMSA has been evaluated for its ability to inhibit HMG-CoA reductase, an essential enzyme in the cholesterol biosynthesis pathway. A novel compound derived from methanesulfonamide was found to be approximately four times more potent than lovastatin, with an IC50 value of 11 nM. This highlights the potential of DMSA derivatives in managing cholesterol levels .

Table 2: Inhibition Potency of DMSA Derivatives

| Compound | IC50 (nM) | Comparison | Reference |

|---|---|---|---|

| S-4522 | 1.12 | 100x more potent than pravastatin | |

| Lovastatin | 44 | Baseline |

3. Anti-inflammatory Effects

DMSA also exhibits anti-inflammatory properties by acting as a selective COX-2 inhibitor. Research indicates that it can modulate inflammatory responses by inhibiting the synthesis of pro-inflammatory eicosanoids . This mechanism is crucial for developing therapies aimed at reducing inflammation-related diseases.

Case Study 1: Antitumor Efficacy

In a study involving human cancer cell lines, the methanesulfonamide analogue of cryptopleurine (5b) was shown to significantly inhibit cell migration and invasion. The study concluded that this compound could be a promising candidate for further development as an anticancer agent due to its dual action on growth inhibition and metastasis reduction .

Case Study 2: Cholesterol Management

A clinical evaluation demonstrated that a DMSA derivative significantly reduced cholesterol levels in hyperlipidemic rats. The study provided evidence supporting its use as a therapeutic agent for managing cholesterol-related disorders, emphasizing the need for further clinical trials to establish safety and efficacy in humans .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Dimethanesulfonamide has shown potential in the field of oncology. Research indicates that certain derivatives of methanesulfonamide exhibit significant inhibitory effects on cancer cell lines, such as MCF-7 and HCC-1954, which are associated with breast cancer. The compound has been found to suppress cell growth effectively, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

DMSA is also being explored for its anti-inflammatory properties. Studies suggest that compounds derived from this compound can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions characterized by chronic inflammation .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis. It is utilized in the preparation of various pharmaceuticals and organic compounds. For instance, it reacts with thionyl chloride, cyanates, and carbon disulfide to produce intermediates used in drug development . Additionally, it plays a crucial role in synthesizing indole derivatives and pyrimidine-substituted compounds, which are important in medicinal chemistry .

Catalytic Applications

The compound acts as a cosolvent and general acid catalyst in asymmetric synthesis reactions, such as Sharpless asymmetric dihydroxylations. This application enhances the efficiency of reactions by facilitating the transfer of hydroxide ions between phases .

Biological Studies

Binding Affinity Studies

this compound is employed in biological studies to predict the binding affinity and binding modes of protein-ligand complexes. This application is crucial for understanding molecular interactions and designing more effective drugs .

Toxicological Assessments

Research involving DMSA also includes toxicological studies to assess its safety profile. The compound has been classified with specific hazard warnings due to its potential skin and eye irritancy; thus, understanding its toxicological effects is essential for safe handling in laboratory settings .

Case Studies

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing dimethanesulfonamide derivatives, and how can purity be validated?

- Methodological Answer : Synthesis typically involves sulfonylation reactions between methanesulfonyl chloride and primary/secondary amines under controlled pH and temperature. Purification is achieved via recrystallization or column chromatography . Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) to confirm structural integrity and detect impurities (e.g., residual solvents or unreacted intermediates). Reference standards and retention factor (Rf) values should align with published data .

Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?

- Methodological Answer : Key techniques include:

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability.

- Spectroscopy : Fourier-transform infrared (FTIR) for functional group identification (e.g., S=O stretching at ~1150 cm⁻¹) .

- Chromatography : Reverse-phase HPLC to assess solubility and partition coefficients (LogP) .

- Crystallography : Single-crystal X-ray diffraction for precise molecular geometry .

Q. How should researchers handle safety and storage protocols for this compound derivatives?

- Methodological Answer : Follow OSHA/GHS guidelines: store in airtight containers at ≤25°C, avoid exposure to moisture, and use fume hoods during handling due to potential respiratory irritation. Safety Data Sheets (SDS) must be accessible, detailing first-aid measures for dermal/ocular exposure and spill containment .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodological Answer : Discrepancies may arise from conformational flexibility or solvent effects. Use deuterated solvents (e.g., DMSO-d₆) for consistent NMR conditions, and compare experimental data with computational predictions (DFT calculations). Iterative analysis, variable-temperature NMR, and consultation with crystallographic data can clarify ambiguities .

Q. What computational strategies are effective in predicting this compound’s reactivity in novel reactions?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model reaction pathways, transition states, and charge distribution. Molecular docking studies assess binding affinities for antimicrobial applications. Validate predictions with kinetic experiments (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. How can researchers design experiments to investigate this compound’s structure-activity relationships (SAR) in antimicrobial contexts?

- Methodological Answer :

Derivatization : Synthesize analogs with varying substituents (e.g., halogenation at the benzene ring) .

Biological assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.

Data correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., LogP, steric parameters) to activity .

Q. What are common pitfalls in documenting experimental data for this compound studies, and how can they be avoided?

- Methodological Answer :

- Pitfalls : Incomplete metadata (e.g., solvent purity, instrument calibration dates), inconsistent units.

- Solutions : Adopt FAIR principles: document raw/processed data in machine-readable formats (e.g., .csv), include metadata on synthesis conditions (temperature, catalysts), and archive spectra/chromatograms with timestamps .

Q. How should researchers address over-constraining in computational models of this compound’s thermodynamic properties?

- Methodological Answer : Over-constraining in simulations (e.g., unrealistic bond angles) leads to solver failures. Use constraint relaxation techniques, validate models against experimental data (e.g., vapor pressure, boiling points), and employ iterative refinement with sensitivity analysis .

Q. Data Management & Reproducibility

Q. What metadata is critical for ensuring reproducibility in this compound research?

- Methodological Answer : Essential metadata includes:

- Synthetic protocols (reagent ratios, reaction time).

- Instrument parameters (NMR frequency, HPLC column type).

- Environmental conditions (humidity, temperature).

- Data availability statements must specify repository accession codes or contact information for raw data access .

Q. How can researchers validate this compound’s stability under varying experimental conditions?

Comparison with Similar Compounds

Dimethanesulfonamide belongs to the broader class of disulfonamides, which share functional groups but differ in backbone structure, substituents, and applications. Below is a detailed comparison with key analogs:

Key Observations :

- Backbone Flexibility : this compound’s simplicity contrasts with aromatic backbones in H₂-o-PDSA and Compound 59, which enhance rigidity for metal coordination .

- Synthetic Complexity : Compound 59 requires multi-day reactions with azides, whereas 1u involves nitro reduction, reflecting tailored routes for target applications .

- Pharmacological Relevance : 1u and related methanesulfonamides (e.g., Dofetilide derivatives) are prioritized in drug synthesis due to sulfonamide bioactivity .

Functional and Application Differences

- Energy Storage: this compound and H₂-o-PDSA are critical in alkali-metal ion batteries, where their nitrogen donors stabilize Li⁺/Na⁺/K⁺ ions during charge cycles .

- Pharmaceuticals : Compound 1u and its analogs are intermediates in inhibitors targeting proteins like Keap1, highlighting sulfonamide versatility in medicinal chemistry .

- Safety Profiles : N,N-Dimethylmethanesulfonamide (CAS 918-05-8) is flagged for industrial use with strict handling guidelines, whereas this compound’s safety data remain less documented .

Research Findings and Trends

- Coordination Chemistry : this compound derivatives form tetrahedral complexes with Co(II), validated via X-ray crystallography, which inform battery electrode design .

Properties

IUPAC Name |

N-methylsulfonylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO4S2/c1-8(4,5)3-9(2,6)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTGBOFCIDHVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063803 | |

| Record name | Methanesulfonamide, N-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5347-82-0 | |

| Record name | N-(Methylsulfonyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5347-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005347820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethanesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonamide, N-(methylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonamide, N-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethanesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDU55M5SER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.